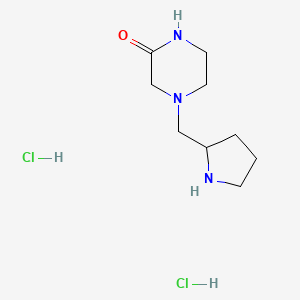![molecular formula C13H16BNO2S B1441878 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol CAS No. 1002309-47-8](/img/structure/B1441878.png)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol
Übersicht
Beschreibung
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole (6-TMBT) is a novel compound that has recently been studied for its potential applications in scientific research. 6-TMBT is a heterocyclic compound with a boron atom in the center of the molecule, which makes it unique and gives it a range of interesting properties. It has been shown to have a wide range of applications in the fields of chemistry, biochemistry, and biology, as well as being a potential drug target.
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
Diese Verbindung dient als wichtiges Zwischenprodukt in der organischen Synthese. Ihre Stabilität und Reaktivität machen sie für verschiedene Transformationen geeignet, darunter Suzuki-Miyaura-Kreuzkupplungsreaktionen , die für die Konstruktion komplexer organischer Moleküle entscheidend sind. Diese Reaktion wird häufig bei der Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien eingesetzt.
Arzneimittelentwicklung
Im Bereich der Arzneimittelentwicklung wird Benzothiazol-6-boronsäure-Pinacolester als Baustein für die Synthese potenzieller Therapeutika eingesetzt. Es kann verwendet werden, um borhaltige Arzneimittel zu erzeugen, die als Enzyminhibitoren wirken, die für die Behandlung verschiedener Krankheiten, einschließlich Krebs, von Bedeutung sind .
Fluoreszenz-Sonden
Die Boronsäureeinheit der Verbindung kann mit Zuckern und anderen Diolen interagieren, was sie zu einem Kandidaten für den Einsatz als Fluoreszenzsonden macht. Diese Sonden können das Vorhandensein von Zuckern oder anderen biologischen Analyten in einer Probe nachweisen, was für diagnostische Zwecke entscheidend ist .
Materialwissenschaft
In der Materialwissenschaft wird diese Verbindung zur Synthese neuartiger Polymere und Copolymere mit spezifischen optischen und elektrochemischen Eigenschaften eingesetzt. Diese Materialien finden Anwendung in der Elektronik, z. B. bei der Herstellung von organischen Leuchtdioden (OLEDs) und Solarzellen .
Biologische Anwendungen
Die Boronsäuregruppe von Benzothiazol-6-boronsäure-Pinacolester ermöglicht die Herstellung von Biokonjugaten. Diese Konjugate können verwendet werden, um Biomoleküle an verschiedene Oberflächen oder aneinander zu binden, was für die Entwicklung von Biosensoren und diagnostischen Instrumenten nützlich ist .
Stimulus-ansprechende Wirkstoffträger
Aufgrund ihrer Fähigkeit, Boronsäureesterbindungen zu bilden, wird diese Verbindung beim Aufbau von stimulus-ansprechenden Wirkstoffträgern eingesetzt. Diese Träger können auf Veränderungen im Mikromilieu wie pH-Wert, Glukosespiegel oder ATP-Konzentrationen reagieren, um Wirkstoffe kontrolliert freizusetzen .
Analytische Chemie
In der analytischen Chemie kann Benzothiazol-6-boronsäure-Pinacolester verwendet werden, um chromatographische stationäre Phasen zu modifizieren oder als Reagenz in chemischen Assays. Seine selektive Bindung an bestimmte Moleküle macht es für Trenn- und Nachweismethoden nützlich .
Umweltüberwachung
Schließlich ermöglicht die Reaktivität der Verbindung mit bestimmten Ionen oder Molekülen ihren Einsatz in der Umweltüberwachung. Sie kann in Sensoren integriert werden, die das Vorhandensein von gefährlichen Stoffen oder Schadstoffen in der Umwelt nachweisen .
Wirkmechanismus
Target of Action
Similar compounds are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . This reaction typically occurs in the presence of a palladium catalyst .
Biochemical Pathways
It’s known that the compound can participate in hydroboration of alkyl or aryl alkynes and alkenes . This can lead to the formation of various boronates, which can have diverse downstream effects depending on the specific context.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific context in which it is used. For instance, in the context of organic synthesis, the compound can facilitate the formation of various boronates .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C . Furthermore, the compound’s reactivity can be influenced by the presence of other substances, such as catalysts .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole in lab experiments is its ability to bind to proteins and other macromolecules, which can be used to study their structure and function. In addition, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole has been shown to be a highly efficient catalyst for various chemical reactions, making it a useful tool for chemical synthesis. However, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is not without its limitations. It is a highly reactive compound, and therefore can be difficult to handle and store. In addition, it can be toxic if not handled properly.
Zukünftige Richtungen
The potential future directions for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole are numerous. It could be used as a drug target, as a potential therapeutic agent, or as an inhibitor of enzymes. It could also be used as a fluorescent probe for imaging and tracking cellular processes. In addition, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole could be used in the development of new catalysts for chemical reactions, as well as being studied for its potential applications in the fields of biochemistry and biology. Finally, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole could be used to study the structure and function of proteins and other macromolecules, as well as being used to modulate cellular processes.
Biochemische Analyse
Biochemical Properties
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it has been observed to participate in Suzuki-Miyaura coupling reactions, which are essential for the synthesis of complex organic molecules . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, potentially affecting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific context . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can significantly impact its effectiveness in biochemical assays. It has been observed that the compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term studies have also indicated potential changes in cellular function with extended exposure to this compound.
Dosage Effects in Animal Models
In animal models, the effects of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole vary with different dosages. Low doses of the compound have been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to alterations in the overall metabolic state of cells, affecting their function and viability.
Transport and Distribution
The transport and distribution of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole within cells and tissues are critical for its biochemical activity. This compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution pattern of the compound can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is essential for understanding its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interaction with other biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-5-6-10-11(7-9)18-8-15-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJNKSRMMHATGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675389 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1002309-47-8 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



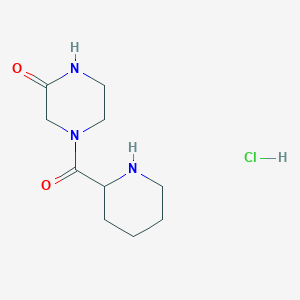
![3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441797.png)
![3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441798.png)
![4-[2-(2-Piperidinyl)ethyl]-2-piperazinone dihydrochloride](/img/structure/B1441802.png)
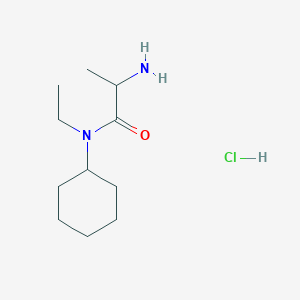
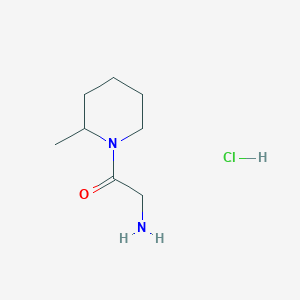
![4-[2-(3-Piperidinyl)ethyl]-2-piperazinone dihydrochloride](/img/structure/B1441810.png)

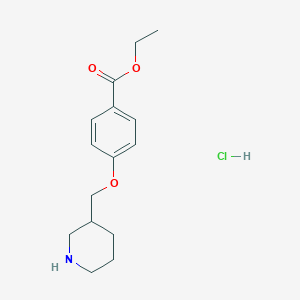


![1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1441816.png)
![4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1441817.png)
